molecular formula C19H20N4O2 B6620000 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide

Cat. No.: B6620000
M. Wt: 336.4 g/mol
InChI Key: ZXKCPYMBKBBROA-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-18(21-17(24)11-10-15-7-6-12-20-13-15)19(25)23(22(14)2)16-8-4-3-5-9-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKCPYMBKBBROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-ylamine with 3-pyridin-3-ylpropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and in a suitable solvent like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to facilitate the production process. Purification steps, such as recrystallization or column chromatography, are also integrated into the production pipeline to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of new treatments for various diseases, including inflammatory conditions and metabolic disorders.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide: A structurally related compound with similar applications in chemistry and medicine.

  • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide: Another analog with potential biological activities.

Uniqueness: N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-3-ylpropanamide stands out due to its specific structural features and reactivity. Its unique combination of functional groups and molecular framework allows for diverse applications and interactions, making it distinct from other similar compounds.

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